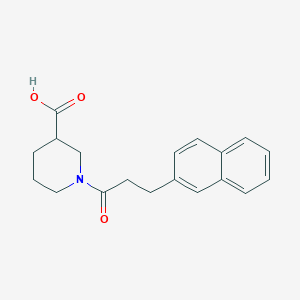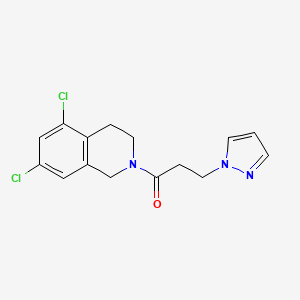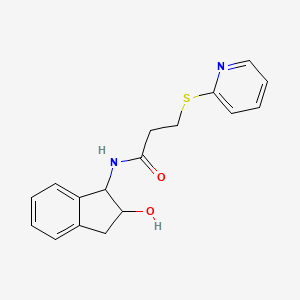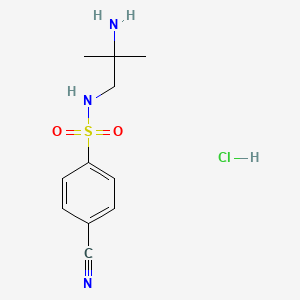![molecular formula C16H17N3O3 B7640155 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid, also known as PAC-1, is a small molecule that has been found to have potential anticancer properties. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mécanisme D'action
The exact mechanism of action of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3, which is involved in the regulation of apoptosis. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in vivo, or in living organisms.
Orientations Futures
There are several potential future directions for research on 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid. One area of focus could be the development of new analogs or derivatives of this compound that have improved efficacy and safety profiles. Another area of focus could be the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid involves several steps, including the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to produce the cyclopropylamide intermediate, which is then treated with sodium hydride and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid has been shown to have potential anticancer properties, particularly in the treatment of glioblastoma, a type of brain cancer. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[(1-benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19(14-6-7-14)16(22)13-8-17-18(10-13)9-12-4-2-1-3-5-12/h1-5,8,10,14H,6-7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBFQGWPDFLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)



![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)